molecular formula C21H21F3N2O4 B456058 {3-[(4-ethoxyphenoxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

{3-[(4-ethoxyphenoxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B456058
M. Wt: 422.4g/mol
InChI Key: NUNZDMQHYSCIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[(4-ethoxyphenoxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an ethoxyphenoxy group, a benzoyl group, a trifluoromethyl group, and a dihydropyrazol-5-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {3-[(4-ethoxyphenoxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenoxy Intermediate: The reaction begins with the preparation of the 4-ethoxyphenoxy intermediate through the reaction of 4-ethoxyphenol with an appropriate alkylating agent.

    Benzoylation: The ethoxyphenoxy intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Pyrazole Formation: The benzoylated intermediate undergoes cyclization with hydrazine or a hydrazine derivative to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: {3-[(4-ethoxyphenoxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{3-[(4-ethoxyphenoxy)methyl]benzoyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-p

Properties

Molecular Formula

C21H21F3N2O4

Molecular Weight

422.4g/mol

IUPAC Name

[3-[(4-ethoxyphenoxy)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C21H21F3N2O4/c1-3-29-17-7-9-18(10-8-17)30-13-15-5-4-6-16(11-15)19(27)26-20(28,21(22,23)24)12-14(2)25-26/h4-11,28H,3,12-13H2,1-2H3

InChI Key

NUNZDMQHYSCIDC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3C(CC(=N3)C)(C(F)(F)F)O

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3C(CC(=N3)C)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.